molecular formula C15H17N7O2S B2965140 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine CAS No. 1021090-17-4

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine

Cat. No.: B2965140
CAS No.: 1021090-17-4
M. Wt: 359.41
InChI Key: ZVWURNZHOHSYRY-UHFFFAOYSA-N
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Description

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-b]pyridazine core, a piperazine ring, and a pyridine sulfonyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with dicarbonyl compounds can lead to the formation of the triazolo[4,3-b]pyridazine ring .

These steps often require the use of reagents such as N,N-diisopropylethylamine (DIPEA) and isoamyl nitrite in solvents like dimethylformamide (DMF) or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), acetic acid, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2S/c1-12-17-18-14-4-5-15(19-22(12)14)20-7-9-21(10-8-20)25(23,24)13-3-2-6-16-11-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWURNZHOHSYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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